molecular formula C30H38N4O6 B12375846 Z-Gly-Pro-Phe-Leu-CHO

Z-Gly-Pro-Phe-Leu-CHO

Cat. No.: B12375846
M. Wt: 550.6 g/mol
InChI Key: UHOXMCLZGLAXAZ-GSDHBNRESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Pro-Phe-Leu-CHO typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

Z-Gly-Pro-Phe-Leu-CHO primarily undergoes reactions typical of peptide aldehydes. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Z-Gly-Pro-Phe-Leu-CHO has a wide range of applications in scientific research:

Mechanism of Action

Z-Gly-Pro-Phe-Leu-CHO exerts its effects by selectively inhibiting proteasomal activities. It binds to the active sites of proteasomes, preventing the degradation of ubiquitinated proteins. This inhibition affects various cellular pathways, including those involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Gly-Pro-Phe-Leu-CHO is unique due to its high selectivity and potency for specific proteasomal activities. Its tetrapeptide structure allows for precise targeting of proteasome subunits, making it a valuable tool in both research and therapeutic contexts .

Properties

Molecular Formula

C30H38N4O6

Molecular Weight

550.6 g/mol

IUPAC Name

benzyl N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate

InChI

InChI=1S/C30H38N4O6/c1-21(2)16-24(19-35)32-28(37)25(17-22-10-5-3-6-11-22)33-29(38)26-14-9-15-34(26)27(36)18-31-30(39)40-20-23-12-7-4-8-13-23/h3-8,10-13,19,21,24-26H,9,14-18,20H2,1-2H3,(H,31,39)(H,32,37)(H,33,38)/t24-,25-,26-/m0/s1

InChI Key

UHOXMCLZGLAXAZ-GSDHBNRESA-N

Isomeric SMILES

CC(C)C[C@@H](C=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)CC(C=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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